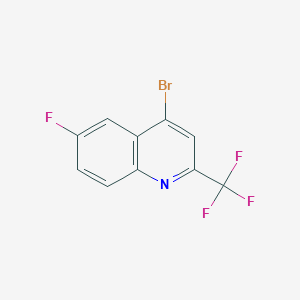

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZGVHLYCHYQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301346 | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-33-3 | |

| Record name | 31009-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 31009-33-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Functionality on a Privileged Scaffold

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. As a member of the quinoline family, it is built upon a privileged heterocyclic scaffold known to be the core of numerous biologically active compounds, including established drugs for malaria and cancer.[1][2][3] This particular derivative is distinguished by a strategic trifecta of halogen and pseudo-halogen substituents: a reactive bromine atom at the 4-position, a modulating fluorine atom at the 6-position, and a metabolically robust trifluoromethyl (CF₃) group at the 2-position.

The bromine at the C-4 position serves as a highly versatile synthetic handle, readily participating in a wide array of cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse molecular fragments.[4] The trifluoromethyl group is a well-established bioisostere for a methyl group, which significantly enhances properties critical for drug development, such as lipophilicity, binding affinity, and metabolic stability.[5] The fluorine atom at C-6 further modulates the electronic properties and lipophilicity of the molecule. This unique combination of functionalities makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline an exceptionally valuable intermediate for constructing complex molecular architectures and for the discovery of novel therapeutic agents and advanced materials.[6]

Core Physicochemical & Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The data presented below has been aggregated from various chemical suppliers and databases.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 31009-33-3 | [7][8][9] |

| Molecular Formula | C₁₀H₄BrF₄N | [8][9] |

| Molecular Weight | 294.04 g/mol | [8] |

| Melting Point | 96-98 °C | [7] |

| Boiling Point | 272.9 ± 35.0 °C (Predicted) | [7] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | -2.07 ± 0.50 (Predicted) | [7] |

| Purity | ≥98% (Typical) | [9] |

Chemical Identifiers

-

IUPAC Name : 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline[9]

-

SMILES String : FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)F)F

-

InChI : 1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H[9]

-

InChI Key : JMZGVHLYCHYQEH-UHFFFAOYSA-N[9]

Chemical Structure

Caption: Structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Spectroscopic Profile: A Guide to Identification

While specific spectral data requires experimental acquisition, the structure allows for the confident prediction of key features essential for its identification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show four distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

¹⁹F NMR : Two signals are expected. A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group (approx. -60 to -65 ppm) and a second signal for the single fluorine atom attached to the aromatic ring at C-6.[10]

-

¹³C NMR : The spectrum will display 10 distinct signals for the carbon atoms of the quinoline core. The carbon of the CF₃ group will be readily identifiable as a quartet (due to coupling with the three fluorine atoms) at a characteristic chemical shift.[10]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum is a powerful tool for confirming the identity of this compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.[11] This pattern provides unambiguous evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

-

Chemical Reactivity and Synthetic Potential

The synthetic utility of this reagent stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The C4-bromo substituent is the most synthetically versatile position.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling Reactions : The C-Br bond at the 4-position is an ideal substrate for a variety of palladium-catalyzed reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Suzuki Coupling : Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling : Reaction with alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

-

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C-4 position towards nucleophilic attack. This allows the bromine to be displaced by a range of nucleophiles, such as amines, thiols, and alkoxides, providing a direct route to 4-substituted quinoline derivatives.[4][5]

Caption: Key synthetic transformations of the C4-Bromo position.

Proposed Synthetic Approach

While the specific synthesis of this exact molecule is not detailed in readily available literature, a plausible route can be designed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[12]

Conceptual Synthesis Workflow

-

Condensation : Reaction of 4-fluoroaniline with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

-

Thermal Cyclization : Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) induces an intramolecular cyclization to form the quinolone ring system, yielding ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate.

-

Saponification and Decarboxylation : Hydrolysis of the ester followed by decarboxylation to give 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[13]

-

Halogenation : Treatment of the resulting 4-quinolinol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PPh₃/CBr₄ would replace the hydroxyl group with a bromine atom to yield the final product.

Caption: Conceptual workflow for the synthesis of the title compound.

Applications in Drug Discovery and Materials Science

The true value of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline lies in its application as a sophisticated starting material.

-

Medicinal Chemistry : This scaffold is an excellent starting point for developing kinase inhibitors, which are crucial in oncology.[2] The quinoline core is a known pharmacophore that interacts with the ATP-binding site of many kinases. By using the C-4 bromine as a synthetic handle, medicinal chemists can systematically build out molecules to target specific kinases implicated in cancer signaling pathways. The fluorine and CF₃ groups contribute to favorable pharmacokinetic properties, such as enhanced cell permeability and resistance to metabolic degradation by cytochrome P450 enzymes.[5] Its derivatives are also explored for activity against malaria, bacteria, and viruses.[1][6]

-

Materials Science : Halogenated quinoline derivatives are being investigated for use in advanced organic materials. Their rigid, planar structure and tunable electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[6] The C-4 position can be functionalized to attach polymers or other chromophores, allowing for the fine-tuning of photophysical properties for specific applications in bio-imaging and diagnostics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds provides a strong basis for safe handling procedures.

-

Hazard Classification : Based on analogous compounds, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline should be handled as a substance that is potentially harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE) :

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[18] Avoid the formation of dust and aerosols.[15] Wash hands thoroughly after handling.[14]

-

Storage : Store in a cool, dry, well-ventilated place.[18] Keep the container tightly closed and protected from light and moisture.

Conclusion

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 31009-33-3) is a highly functionalized and synthetically valuable chemical intermediate. Its quinoline core, combined with a strategically placed reactive bromine atom and property-enhancing fluorine and trifluoromethyl groups, makes it a powerful tool for researchers in drug discovery and materials science. The ability to selectively modify the C-4 position through robust cross-coupling and substitution chemistry provides a reliable pathway to novel compounds with tailored biological and physical properties. Proper handling and an understanding of its chemical reactivity are paramount to unlocking its full potential in the laboratory.

References

-

Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press . Atlantis Press. [Link]

-

4-bromo-6,8-difluoroquinoline - ChemSynthesis . ChemSynthesis. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central . National Center for Biotechnology Information. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed . National Center for Biotechnology Information. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals . Beilstein Journals. [Link]

-

MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline - Capot Chemical . Capot Chemical. [Link]

-

Bromo pattern in Mass Spectrometry - YouTube . YouTube. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI . MDPI. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed . National Center for Biotechnology Information. [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

-

Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials . Medium. [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate . ResearchGate. [Link]

-

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline - CRO Splendid Lab Pvt. Ltd. . CRO Splendid Lab Pvt. Ltd. [Link]

-

6-Bromo-2-(trifluoromethyl)quinoline | 176722-64-8 - J&K Scientific . J&K Scientific. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. download.atlantis-press.com [download.atlantis-press.com]

- 13. ossila.com [ossila.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

- 18. downloads.ossila.com [downloads.ossila.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 31009-33-3), a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic placement of bromo, fluoro, and trifluoromethyl substituents on the quinoline scaffold imparts a unique combination of reactivity, metabolic stability, and lipophilicity. This document details the compound's core physicochemical properties, offers validated protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their work.

Introduction: A Strategically Designed Synthetic Building Block

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of anticancer and antimalarial therapies[1]. The title compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, represents a new generation of quinoline building blocks, where each substituent is deliberately chosen to confer specific, advantageous properties.

-

The Quinoline Core: A robust, aromatic heterocyclic system that provides a rigid framework for orienting functional groups for interaction with biological targets.

-

4-Bromo Group: Serves as a versatile synthetic handle. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments in late-stage functionalization.

-

6-Fluoro Group: Modulates the electronic properties of the benzene ring portion of the scaffold. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve binding affinity through favorable electrostatic interactions.

-

2-Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group significantly impacts the molecule's properties. It enhances lipophilicity, which can improve cell membrane permeability, and increases metabolic stability by shielding the adjacent position from enzymatic degradation[2]. The CF₃ group can also participate in strong, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions.

The synergy of these groups makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline an exceptionally valuable intermediate for constructing complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical and Molecular Properties

The fundamental properties of the compound are summarized below. These values are critical for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 31009-33-3 | [3] |

| Molecular Formula | C₁₀H₄BrF₄N | N/A |

| Molecular Weight | 296.05 g/mol | N/A |

| Appearance | Off-white to white solid/powder | [4] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 272.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -2.07 ± 0.50 (Predicted) | [3] |

Diagram 1: Molecular Structure of the Title Compound

Caption: 2D structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the halogenation of a hydroxyquinoline precursor. The expertise in this process lies in controlling the reaction conditions to ensure complete conversion of the hydroxyl group to the bromide without significant side-product formation.

Causality Behind Experimental Choices: The precursor, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is an established intermediate[4]. The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-bromo group is a standard transformation. Phosphoryl bromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphoryl chloride (POCl₃) are effective reagents for this type of deoxybromination. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a bromide ion. Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates. Purification via column chromatography is chosen to separate the polar starting material and inorganic byproducts from the less polar final product.

Diagram 2: Synthetic Workflow

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Deoxybromination

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or another suitable high-boiling aprotic solvent like toluene) to create a slurry (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Under a positive flow of nitrogen, carefully add phosphoryl bromide (POBr₃, approx. 1.5-2.0 eq) portion-wise. Note: The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes excess reagent and precipitates the crude product.

-

Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline as a solid. Confirm identity and purity via NMR and MS analysis.

Spectroscopic and Analytical Characterization

A self-validating analytical workflow is crucial for confirming the structure and purity of the final compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds[2].

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (δ 7.5-8.5 ppm).

-

One singlet (or narrow doublet) for the proton at the 3-position.

-

Two signals corresponding to the protons on the fluorinated benzene ring, exhibiting complex splitting patterns due to H-H and H-F coupling.

-

-

¹⁹F NMR (376 MHz, CDCl₃): This is a key technique for this molecule.

-

¹³C NMR (101 MHz, CDCl₃): The spectrum will show 10 distinct carbon signals. The carbons attached to fluorine (C-F and C-CF₃) will appear as quartets or doublets due to C-F coupling. The CF₃ carbon itself will be a prominent quartet with a large coupling constant.

-

Mass Spectrometry (EI or ESI):

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a synthetic intermediate. The C4-Br bond is the key site of reactivity, enabling its use in a wide array of metal-catalyzed cross-coupling reactions.

Expertise Insight: The electron-deficient nature of the quinoline ring, enhanced by the 2-CF₃ group, makes the C4 position susceptible to nucleophilic attack but, more importantly, highly amenable to oxidative addition in catalytic cycles. This makes it an excellent substrate for palladium- and copper-catalyzed reactions.

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug synthesis.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid linkers and precursors for further transformations.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the facile introduction of various amino functionalities.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Diagram 3: Utility in Suzuki-Miyaura Cross-Coupling

Caption: General scheme showing the compound in a Suzuki coupling reaction.

Applications in Drug Discovery and Materials Science

Halogenated quinolines are instrumental in modern medicinal chemistry[2]. This specific compound is an intermediate used for synthesizing more complex molecules with potential therapeutic effects[2].

-

Oncology: Many kinase inhibitors feature a quinoline core. The C4 position is often functionalized to interact with the hinge region of the kinase enzyme. The substituents on this compound can enhance binding affinity and improve pharmacokinetic properties. Bromo-substituted quinazolines and quinolines are actively investigated as scaffolds for new anticancer agents[6].

-

Infectious Diseases: Quinolone and quinoline structures are famous for their antibacterial and antimalarial activities (e.g., ciprofloxacin, chloroquine)[2]. This building block allows for the creation of novel analogs to combat drug-resistant strains of pathogens[4].

-

Materials Science: The rigid, electron-deficient aromatic system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Safety and Handling

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. It is typically stored under an inert atmosphere[7].

-

Toxicity: Specific toxicity data is limited. As with many halogenated aromatic compounds, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) from the supplier before use.

References

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfOOURTEfhnwJ35TuXyHNo4VoYdGwNccieqwuWv6YCuC11ZOYtAQPIR_BlGRrKhdOpsM_kaSO6u7hF5v2bFuUYM0L36wYEaUxfnQjHe-oJCWwTbrgyntX_tWDnEU5GdVL7woc=]

- 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 - ChemicalBook. [URL: https://www.chemicalbook.

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Ossila. [URL: https://www.ossila.com/products/6-fluoro-4-hydroxy-2-trifluoromethyl-quinoline]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438210/]

- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [URL: https://www.researchgate.

- Supporting Information for - The Royal Society of Chemistry. [URL: https://www.rsc.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/258]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. [URL: https://patents.google.

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/ameii-15/25838047]

- 18706-32-6|4-Bromo-6-chloro-2-(trifluoromethyl)quinoline - BLDpharm. [URL: https://www.bldpharm.com/products/18706-32-6.html]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 3. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 18706-32-6|4-Bromo-6-chloro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

The Skraup Synthesis of Substituted Trifluoromethylquinolines: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylquinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged heterocycle has emerged as a powerful approach in modern drug design. The unique electronic properties of the CF3 moiety—high electronegativity, strong electron-withdrawing nature, and enhanced lipophilicity—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide provides an in-depth technical exploration of the Skraup synthesis, a classic yet relevant method for constructing quinoline rings, with a specific focus on its application to the synthesis of substituted trifluoromethylquinolines. We will delve into the mechanistic nuances, practical challenges, and modified protocols essential for researchers and scientists in the field of drug development.

The Classical Skraup Synthesis: A Mechanistic Overview

First reported by Zdenko Hans Skraup in 1880, this reaction synthesizes quinolines by heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The reaction is notoriously exothermic and requires careful control.[5][6]

The mechanism proceeds through several key stages:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][7]

-

Michael Addition: The aromatic amine performs a nucleophilic conjugate addition to acrolein.[4][6]

-

Cyclization: Under the strongly acidic conditions, the resulting β-anilinopropionaldehyde undergoes an intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.[4][7]

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product.[4][7] Nitrobenzene is a common oxidizing agent for this step and can also serve as a solvent.[5][6]

Caption: Generalized workflow of the Skraup quinoline synthesis.

Navigating the Challenges: The Impact of the Trifluoromethyl Group

The introduction of a strongly electron-withdrawing trifluoromethyl group onto the aniline starting material presents significant challenges to the classical Skraup synthesis. The nucleophilicity of the aniline nitrogen is substantially reduced, which can impede the initial Michael addition to acrolein. Furthermore, the deactivating effect of the CF3 group on the aromatic ring makes the subsequent electrophilic cyclization step more difficult, often requiring harsher reaction conditions and resulting in lower yields compared to reactions with electron-rich anilines.[8][9]

Regioselectivity in the Synthesis of Trifluoromethylquinolines

When employing a meta-substituted aniline, such as m-trifluoromethylaniline, the Skraup synthesis can lead to a mixture of isomeric products. The regiochemical outcome is determined by the site of the intramolecular electrophilic cyclization. The amino group is a powerful ortho, para-director, while the trifluoromethyl group is a meta-director due to its strong inductive electron-withdrawing effect.[10][11]

In the case of m-trifluoromethylaniline, the amino group directs cyclization to the C2 and C6 positions. However, the C2 position is sterically hindered. Therefore, cyclization occurs at the positions ortho and para to the amino group that are not blocked, leading to the formation of both 5-trifluoromethylquinoline and 7-trifluoromethylquinoline . The relative ratio of these isomers can be influenced by the specific reaction conditions, although separation of the resulting mixture is often required.

Caption: Regiochemical pathways in the Skraup synthesis.

A Modified Protocol for the Synthesis of 6-Trifluoromethylquinoline

While the synthesis of 5- and 7-trifluoromethylquinolines from the meta-substituted aniline is common, the synthesis of the 6-isomer from p-trifluoromethylaniline provides a clearer, single-product reaction. The following protocol is a representative, modified Skraup synthesis adapted for an electron-deficient aniline.

Materials:

-

p-Trifluoromethylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or another suitable oxidizing agent)

-

Ferrous Sulfate Heptahydrate (as a moderator)

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-trifluoromethylaniline and glycerol.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be carefully monitored and controlled.

-

Addition of Moderator and Oxidant: Add ferrous sulfate heptahydrate to the mixture to control the reaction's exothermicity.[5] Subsequently, add the oxidizing agent, such as arsenic pentoxide.

-

Heating: Gently heat the reaction mixture in an oil bath. Once the reaction initiates, it will become exothermic. Maintain the temperature at approximately 140-150°C for several hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with water.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 6-trifluoromethylquinoline can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: The Skraup reaction is highly exothermic and can be violent if not properly controlled.[6] All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. Concentrated sulfuric acid and arsenic pentoxide are highly corrosive and toxic and must be handled with extreme care.[5][12]

Data Summary: Reaction Parameters and Expected Outcomes

The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline ring. Electron-withdrawing groups generally lead to lower yields than electron-donating groups.

| Starting Aniline | Product(s) | Typical Oxidizing Agent | Reported Yield (%) | Reference |

| Aniline | Quinoline | Nitrobenzene | 84-91 | [6] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not Specified | Mixture | [6] |

| p-Hydroxyaniline | 6-Hydroxyquinoline | H₂SO₄/H₂O | 66 | [8] |

| m-Aminobenzoic acid | Quinoline (decarboxylation occurs) | H₂SO₄/H₂O | Low | [8] |

| p-Trifluoromethylaniline | 6-Trifluoromethylquinoline | Arsenic Pentoxide | Moderate (expected) | N/A |

| m-Trifluoromethylaniline | 5- & 7-Trifluoromethylquinoline | Arsenic Pentoxide | Mixture (expected) | N/A |

Modern Modifications to Enhance Efficiency

Given the harsh conditions and often low yields of the classical Skraup synthesis, particularly with deactivated anilines, several modifications have been developed:

-

Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and, in some cases, improve yields.[4]

-

Ionic Liquids: Employing ionic liquids as both the solvent and catalyst can lead to improved reaction outcomes and easier product isolation.[4]

-

Alternative Catalysts: The use of solid acid catalysts like zeolites is being explored to create more environmentally friendly and efficient processes.[13]

Conclusion: A Timeless Reaction for Contemporary Challenges

The Skraup synthesis, despite its age, remains a valuable tool in the synthetic chemist's arsenal for the construction of the quinoline core. While the synthesis of trifluoromethyl-substituted quinolines using this method is challenging due to the electronic deactivation of the aniline precursor, a thorough understanding of the reaction mechanism, careful control of the reaction conditions, and the application of modern modifications can lead to successful outcomes. The resulting trifluoromethylquinolines are of significant interest in drug discovery, offering a pathway to novel therapeutics with enhanced pharmacological profiles.[3][14]

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

-

ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Retrieved from [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

-

ResearchGate. (n.d.). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from [Link]

- Wang, C., et al. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(18), 6303–6305.

-

ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

-

National Institutes of Health. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

-

ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New Electrophilic Trifluoromethylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline via a Modified Pfitzinger Reaction Strategy

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1][2] Its rigid, aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The Pfitzinger reaction, discovered in the late 19th century, remains a highly relevant and powerful method for constructing the quinoline core, specifically yielding quinoline-4-carboxylic acids from the condensation of an isatin with an α-methylene carbonyl compound under basic conditions.[3][4]

This guide focuses on the synthesis of a highly functionalized derivative, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline . The incorporation of fluorine and trifluoromethyl groups is a common strategy in modern drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity. The bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions.

However, a direct synthesis of the target molecule is not feasible through a standard Pfitzinger reaction, which inherently installs a carboxylic acid at the 4-position. Therefore, this guide presents a strategic, multi-step approach. We will first detail the Pfitzinger synthesis of a key precursor, 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid , and subsequently explore a robust and reliable pathway to convert this intermediate into the final target compound. This methodology reflects a practical, problem-solving approach common in process development and drug discovery.

Part I: Pfitzinger Synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

The foundational step in our strategy is the synthesis of the quinoline-4-carboxylic acid core. This is achieved by reacting a substituted isatin with a fluorinated ketone under strong basic conditions.

Reaction Scheme:

Core Mechanism and Scientific Rationale

The Pfitzinger reaction proceeds through a well-elucidated, base-catalyzed cascade mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Isatin Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in 5-fluoroisatin by a strong base, typically potassium hydroxide (KOH).[5][6] This irreversible step forms the potassium salt of an aminophenylglyoxylate intermediate (isatinic acid). This step is crucial and necessitates a sufficiently strong base.

-

Condensation and Imine/Enamine Formation: The free amino group of the ring-opened intermediate then condenses with the carbonyl group of 1,1,1-trifluoroacetone. This forms a Schiff base (imine), which is in equilibrium with its more stable enamine tautomer.[4] The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone's carbonyl carbon, facilitating this condensation.

-

Intramolecular Cyclization: The key ring-forming step is an intramolecular cyclization, akin to a Claisen condensation. The enamine's nucleophilic carbon attacks the keto-carbonyl group within the same molecule.[6]

-

Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic quinoline ring system, yielding the final product.[4]

The 5-fluoro substituent on the isatin ring is carried through the reaction to become a 6-fluoro substituent on the final quinoline product. This substituent can subtly influence the reactivity of the aromatic amine intermediate but does not fundamentally alter the course of the reaction.[7][8]

Caption: The Pfitzinger reaction cascade for synthesizing the quinoline core.

Optimized Experimental Protocol

This protocol is designed for reliability and scalability, incorporating insights from established Pfitzinger reaction procedures.[2][9]

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoroisatin (1.0 eq).

-

Base Solution: In a separate beaker, prepare a solution of potassium hydroxide (3.0-4.0 eq) in a 1:1 mixture of ethanol and deionized water.

-

Ring Opening: Add the KOH solution to the flask containing 5-fluoroisatin. Stir the resulting slurry at room temperature for 30 minutes to ensure complete ring opening.

-

Ketone Addition: Add 1,1,1-trifluoroacetone (1.5 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (typically 80-90°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking aliquots, neutralizing them, and spotting on a silica plate.

-

Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dilute the remaining aqueous residue with water and filter to remove any insoluble impurities. Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) or acetic acid to a pH of ~4-5. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to aid in drying.

-

Drying: Dry the product under vacuum to a constant weight.

Table of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale / Causality |

| Base | Potassium Hydroxide (KOH) | A strong base is required for the efficient hydrolytic ring-opening of the isatin amide bond, which is the first and committing step of the reaction.[5] |

| Solvent | Ethanol/Water (1:1 v/v) | Provides good solubility for both the isatin salt and the ketone. The presence of water is necessary for the initial hydrolysis step. |

| Temperature | Reflux (~80-90°C) | Increases the reaction rate for both the condensation and cyclization steps. Lower temperatures may result in an incomplete reaction. |

| Reactant Ratio | 1.5 eq of Ketone | A slight excess of the more volatile ketone component ensures the reaction goes to completion, compensating for any potential loss during reflux. |

| Reaction Time | 12 - 24 hours | The reaction is typically slow, and extended reflux is often necessary to achieve high conversion to the final product.[9] |

Part II: Conversion to 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

With the quinoline-4-carboxylic acid precursor in hand, the next stage involves replacing the carboxylic acid group with a bromine atom. A direct halodecarboxylation (e.g., Hunsdiecker reaction) on an electron-deficient aromatic ring can be low-yielding. A more robust and higher-yielding industrial approach involves a three-step sequence via a 4-chloro intermediate.

Caption: Multi-step workflow for converting the Pfitzinger product to the final target.

Step 1: Decarboxylation to the Quinolone

Protocol:

-

Place the 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid (1.0 eq) in a high-boiling point solvent like diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260°C) until gas evolution (CO₂) ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexanes.

-

Filter and wash the solid to isolate the 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (which exists predominantly as its quinolone tautomer).

Rationale: Thermal decarboxylation of quinoline-4-carboxylic acids is a standard procedure that proceeds cleanly at high temperatures to yield the corresponding 4-hydroxyquinoline (quinol-4-one).

Step 2: Chlorination of the Quinolone

Protocol:

-

Suspend the 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the 4-chloro derivative.

Rationale: The 4-hydroxyquinoline is readily converted to the more synthetically versatile 4-chloroquinoline using a standard chlorinating agent like POCl₃.[10] The chlorine at the 4-position is a good leaving group for subsequent nucleophilic substitution or halogen exchange reactions.

Step 3: Halogen Exchange to the 4-Bromo Product

Protocol:

-

Dissolve the 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as acetonitrile or propionitrile.

-

Add sodium bromide (NaBr, 3.0-5.0 eq) and a strong acid, such as hydrobromic acid (HBr).

-

Heat the mixture to reflux for 12-48 hours. The progress of the halogen exchange can be monitored by HPLC or GC-MS.

-

After cooling, neutralize the mixture, extract the product with an organic solvent, and purify.

Rationale: This Finkelstein-type halogen exchange reaction pushes the equilibrium towards the desired 4-bromo product by using a large excess of bromide ions. The acidic conditions protonate the quinoline nitrogen, activating the ring towards nucleophilic substitution and facilitating the displacement of the chloride.

Purification and Spectroscopic Characterization

Purification: The final crude product should be purified to >98% purity for research and development applications.

-

Flash Column Chromatography: Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is an effective method for removing residual starting materials and byproducts.[11]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

Characterization of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline:

| Technique | Expected Data |

| ¹H NMR | Aromatic signals in the δ 7.5-8.5 ppm range, showing characteristic coupling patterns for the substituted quinoline ring. |

| ¹⁹F NMR | Two distinct signals are expected: one for the Ar-F group and a second for the -CF₃ group, each with characteristic chemical shifts. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the characteristic quartet for the CF₃ carbon due to C-F coupling. |

| Mass Spec (MS) | The molecular ion peak (M+) and isotopic pattern characteristic of a compound containing one bromine atom (M+ and M+2 peaks in ~1:1 ratio). |

| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching in the aromatic ring (1500-1650 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).[9] |

Conclusion

The synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline presents a compelling case study in strategic synthetic planning. While the powerful Pfitzinger reaction does not directly yield the target, it serves as an indispensable tool for rapidly constructing the core heterocyclic framework. By leveraging this classic reaction to build the 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid intermediate, a robust and logical three-step sequence of decarboxylation, chlorination, and halogen exchange provides a reliable pathway to the desired, highly functionalized product. This integrated approach, combining a classic name reaction with modern synthetic transformations, exemplifies the practical and innovative thinking required in the fields of chemical research and drug development.

References

-

Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11. Available at: [Link]

-

Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]

-

GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. Available at: [Link]

-

Astuti, W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2). Available at: [Link]

-

Maddila, S., et al. (2021). The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available at: [Link]

-

Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Buu-Hoï, N. P., et al. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Ali, M. M., et al. (2009). Synthesis, Characterization and Cytotoxic Activity of S-Benzyldithiocarbazate Schiff Bases Derived from 5-Fluoroisatin, 5-Chloroisatin, 5-Bromoisatin and Their Crystal Structures. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A. (2016). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Iraqi Journal of Science. Available at: [Link]

-

Al-Adhami, H. J. (2019). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. Available at: [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Digital Commons @ SFA. Available at: [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Rad-Moghadam, K. (2017). A four-component Pfitzinger reaction: synthesis of 2-pyronylquinolin-4-carbamides. ResearchGate. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. download.atlantis-press.com [download.atlantis-press.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Molecular structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a detailed examination of a specific, highly functionalized derivative: 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS No. 31009-33-3). We will dissect its molecular architecture, explore the physicochemical implications of its unique substitution pattern, and outline the state-of-the-art analytical methodologies required for its unambiguous structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex heterocyclic building blocks in their synthetic and discovery workflows.

Core Molecular Architecture and Physicochemical Profile

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic heterocyclic compound built upon a quinoline bicyclic system. Its structure is strategically decorated with three key functional groups that synergistically define its chemical reactivity and potential applications: a bromine atom at the 4-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position.

Caption: 2D structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

The strategic placement of these substituents creates a molecule with modulated lipophilicity, metabolic stability, and electrophilic reactivity, making it a valuable intermediate in synthetic chemistry.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31009-33-3 | [4] |

| Molecular Formula | C₁₀H₄BrF₄N | [4] |

| Molecular Weight | 294.05 g/mol | Calculated |

| Melting Point | 96-98 °C | [4] |

| Boiling Point | 272.9 ± 35.0 °C (Predicted) | [4] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -2.07 ± 0.50 (Predicted) | [4] |

Synthesis and Chemical Reactivity Insights

While specific proprietary syntheses may vary, the construction of such a quinoline core generally relies on established heterocyclic chemistry principles, such as intramolecular cyclization reactions.[5] A plausible synthetic strategy involves the reaction of a suitably substituted aniline with a trifluoromethyl-containing β-ketoester or a similar precursor, followed by cyclization and subsequent halogenation steps.

The reactivity of this molecule is governed by its functional groups:

-

2-(Trifluoromethyl) Group: The potent electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the quinoline ring. It enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism, a highly desirable trait in drug design.[3]

-

4-Bromo Group: The bromine atom is a key synthetic handle. Its character as a good leaving group facilitates nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functionalities at the 4-position. This late-stage functionalization capability is critical for building libraries of analogs in drug discovery campaigns.[3]

-

6-Fluoro Group: The fluorine atom modulates the electronic environment of the benzo- portion of the quinoline ring. Its small size and high electronegativity can enhance binding affinities to biological targets through favorable electrostatic interactions and can improve pharmacokinetic properties like membrane permeability.

Caption: Logical relationship between functional groups and chemical properties.

Structural Elucidation: A Self-Validating Analytical Workflow

Confirming the precise molecular structure of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline requires a multi-technique approach. Each method provides a layer of data that corroborates the others, forming a self-validating system to ensure scientific integrity.

Mass Spectrometry (MS)

Causality: The primary purpose of MS is to confirm the molecular weight and elemental composition. For this compound, it serves as a crucial first-pass validation, particularly due to the unique isotopic signature of bromine.

Expected Outcome: The mass spectrum will show a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity (~1:1 ratio). This pattern is the definitive signature of a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] High-resolution mass spectrometry (HRMS) would further confirm the elemental formula (C₁₀H₄BrF₄N) by providing a mass measurement with high accuracy (typically <5 ppm error).[7]

Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).

-

Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 100-500.

-

Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ ion peaks. Verify their ~1:1 intensity ratio and compare the exact mass to the theoretical value for C₁₀H₅BrF₄N⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. ¹H, ¹³C, and ¹⁹F NMR are all essential for the complete structural assignment of this compound.

Expected Outcomes:

-

¹H NMR: The spectrum will be complex due to fluorine-hydrogen coupling. One would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) for the four protons on the quinoline ring. The multiplicity of these signals (doublets, triplets of doublets, etc.) will reveal the connectivity and spatial relationships between the protons and the adjacent fluorine atom.

-

¹⁹F NMR: This is a critical experiment. Two distinct signals are expected: a singlet for the -CF₃ group (around -60 to -65 ppm) and a singlet or multiplet for the -F atom on the aromatic ring.[8] The absence of other fluorine signals confirms the specific substitution pattern.

-

¹³C NMR: The spectrum will show ten distinct signals for the ten carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Carbons attached to or near the fluorine and bromine atoms will also show characteristic shifts and coupling patterns.

Protocol: Standard NMR Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. If necessary, run 2D correlation experiments (e.g., COSY, HSQC, HMBC) to definitively assign all signals.

-

Analysis: Integrate the proton signals, measure chemical shifts (ppm), and analyze coupling constants (J values in Hz) to piece together the molecular framework.

X-ray Crystallography

Causality: As the gold standard for structural determination, single-crystal X-ray diffraction provides an unambiguous 3D model of the molecule in the solid state. It yields precise data on bond lengths, bond angles, and intermolecular interactions.

Expected Outcome: A successful crystallographic analysis would produce a detailed 3D model confirming the planar quinoline ring system and the precise positions of all substituent atoms. This technique would definitively resolve any ambiguity remaining after spectroscopic analysis.

Caption: General experimental workflow for X-ray crystallography.

Significance in Drug Discovery and Materials Science

The unique combination of a quinoline core with trifluoromethyl and halogen substituents makes this molecule a highly sought-after building block.

-

Medicinal Chemistry: Quinoline derivatives are known to exhibit a vast range of biological activities, including roles as kinase inhibitors, antimalarial agents, and antibacterial compounds.[1][2][9][10] The specific functional groups on 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline make it an ideal starting point for synthesizing inhibitors of key signaling pathways implicated in cancer and infectious diseases.[1][2] The bromine allows for diversification, while the fluoro and trifluoromethyl groups help optimize the drug-like properties of the final compounds.[3]

-

Materials Science: The electronic properties imparted by the fluorine and trifluoromethyl groups make this scaffold interesting for the development of advanced materials with unique optical and electronic characteristics.[3]

Conclusion

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is more than just a chemical compound; it is a precisely engineered tool for scientific innovation. Its molecular structure, characterized by a strategic arrangement of halogen and trifluoromethyl groups on a privileged quinoline scaffold, offers a compelling combination of metabolic stability, synthetic versatility, and tunable electronic properties. A rigorous, multi-faceted analytical approach, combining mass spectrometry, multi-nuclear NMR, and potentially X-ray crystallography, is essential for the complete and unambiguous verification of its structure. Understanding this architecture is paramount for researchers aiming to leverage its potential in the design of next-generation pharmaceuticals and advanced functional materials.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

-

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2. PubChem. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN. PubChem. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 4. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

The Trifluoromethylquinoline Scaffold: A Multifaceted Approach to Disrupting Cancer Cell Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline ring system, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, has been shown to significantly enhance the pharmacological properties of quinoline derivatives, including their anticancer activity.[3][4] This guide provides a comprehensive overview of the multifaceted mechanisms of action of trifluoromethylquinolines (TFQs) in cancer cells. We will delve into the core molecular targets and signaling pathways modulated by this promising class of compounds, supported by experimental evidence and detailed protocols for mechanistic validation. Our objective is to equip researchers and drug development professionals with the foundational knowledge required to advance the discovery and development of novel TFO-based cancer therapeutics.

Introduction: The Rationale for Trifluoromethylquinolines in Oncology

The quinoline nucleus is a versatile heterocyclic scaffold that has been extensively explored in the quest for new anticancer agents.[1][5] Its "druggability" and amenability to chemical modification have led to the development of numerous quinoline-based small molecules with potent antiproliferative properties.[1] The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] In the context of cancer, TFQs have emerged as a promising class of compounds with diverse mechanisms of action, ranging from the disruption of cytoskeletal dynamics to the inhibition of critical signaling cascades that drive tumorigenesis.[6][7] This guide will dissect these mechanisms, providing a granular understanding of how TFQs exert their anticancer effects.

Core Mechanisms of Action of Trifluoromethylquinolines

TFQs employ a multi-pronged attack on cancer cells, targeting several key vulnerabilities. The following sections will explore the primary mechanisms of action elucidated through rigorous scientific investigation.

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

A significant subset of TFQs exerts its anticancer effects by interfering with the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism: Certain novel trifluoromethylquinoline derivatives have been shown to target the colchicine binding site on β-tubulin.[6] This interaction inhibits tubulin polymerization, preventing the formation of the mitotic spindle. The disruption of this critical cellular machinery leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6]

Experimental Validation:

-

In Vitro Tubulin Polymerization Assay: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Immunofluorescence Microscopy: This technique allows for the visualization of microtubule organization within cells, revealing the disruptive effects of TFQs.

-

Cell Cycle Analysis by Flow Cytometry: This method quantifies the distribution of cells in different phases of the cell cycle, demonstrating the G2/M arrest induced by TFQs.[6]

-

Apoptosis Assays: Annexin V/PI staining followed by flow cytometry can confirm the induction of apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Tubulin (>99% pure), GTP, tubulin polymerization buffer, test compound (TFQ derivative), positive control (e.g., colchicine), negative control (DMSO).

-

Procedure:

-

Reconstitute tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Pipette the tubulin-GTP mixture into a pre-warmed 96-well plate.

-

Add the test compound at various concentrations.

-

Measure the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Interruption of Pro-Survival Signaling Cascades: A Kinase-Centric Approach

A hallmark of cancer is the aberrant activation of signaling pathways that promote cell proliferation, survival, and angiogenesis.[8] TFQs have been identified as potent inhibitors of several key kinases that drive these oncogenic processes.[1][6]

Key Kinase Targets and Pathways:

-

Receptor Tyrosine Kinases (RTKs): Several quinoline derivatives, including those with trifluoromethyl modifications, have demonstrated inhibitory activity against RTKs such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][9] The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell growth and replication.[1][10]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Molecular docking studies have suggested that some TFQs can bind to the active site of PI3K, inhibiting its activity.[7] The antimalarial quinoline, mefloquine, has also been shown to block the PI3K/Akt/mTOR signaling pathway in gastric cancer cells.[11]

-

Ras/Raf/MEK/ERK Pathway: This cascade is another critical pathway in promoting cell proliferation and survival, and it is often deregulated in cancer.[9]

-

Dual CDK2/GSK-3β Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives containing a quinoline moiety have shown dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β).[6] This dual inhibition leads to cell cycle arrest and apoptosis.[6]

Signaling Pathway Diagram:

Caption: Experimental workflow for validating kinase inhibition by TFQs.

Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. TFQs, through various mechanisms, have been shown to be potent inducers of apoptosis. [5][12] Mechanisms of Apoptosis Induction:

-

Caspase Activation: Quinoline-chalcone derivatives have been demonstrated to upregulate the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in cancer cells. [5]* ROS Generation: Some quinoline-chalcone hybrids induce the generation of reactive oxygen species (ROS). [5]The accumulation of ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

Experimental Validation:

-

Western Blot Analysis: To detect the upregulation of pro-apoptotic proteins (e.g., cleaved Caspase-3, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

-

ROS Detection Assays: Using fluorescent probes like DCFDA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

-

Apoptosis Assays: As described in section 2.1.

Modulation of Autophagy